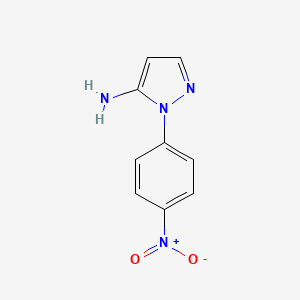

1-(4-nitrophenyl)-1H-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Core Structures in Advanced Chemical Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal and agricultural chemistry. pharmatutor.orgnih.gov Its structural versatility allows for a wide range of substitutions, leading to a vast library of derivatives with diverse biological activities. nih.gov Pyrazole-containing compounds have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. mdpi.comnih.gov The stability of the pyrazole ring and its capacity to engage in various chemical transformations make it an attractive scaffold for the design of new therapeutic agents and functional materials.

Scope and Objectives of Research on 1-(4-nitrophenyl)-1H-pyrazol-5-amine

This article focuses exclusively on the chemical compound this compound. The primary objective is to provide a detailed and scientifically accurate overview of its synthesis, chemical and physical properties, spectroscopic and structural features, reactivity, and known biological activities. The information presented is collated from existing research on this compound and its closely related analogues, aiming to create a comprehensive resource for researchers in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-6-11-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORCOSFUIHPSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Nitrophenyl 1h Pyrazol 5 Amine

Direct Synthesis Strategies for the 1-(4-nitrophenyl)-1H-pyrazol-5-amine Scaffold

The construction of the this compound framework is primarily achieved through cyclocondensation reactions, where a C3 and a N-N fragment are joined to form the five-membered pyrazole (B372694) ring. The choice of starting materials dictates the specific substitution pattern of the final product.

A foundational strategy for the synthesis of N-arylpyrazoles involves the condensation of aryl hydrazines with a three-carbon building block. In the case of this compound, 4-nitrophenylhydrazine (B89600) serves as the key N-N component. This hydrazine (B178648) is typically reacted with a synthon containing a cyano group and a leaving group, or a reactive carbonyl functionality.

The reaction of 4-nitrophenylhydrazine with β-aminocrotononitrile, for instance, represents a direct route to the pyrazol-5-amine scaffold. The initial step involves a nucleophilic attack of the hydrazine on the β-carbon of the crotononitrile, followed by the elimination of ammonia and subsequent intramolecular cyclization to form the pyrazole ring. The reaction conditions, such as solvent and temperature, are crucial for achieving high yields and minimizing side products.

| Reactant 1 | Reactant 2 | Product | Key Transformation |

| 4-Nitrophenylhydrazine | β-Aminocrotononitrile | 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine | Cyclocondensation |

| 4-Nitrophenylhydrazine | Ethoxymethylenemalononitrile (B14416) | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | Cyclocondensation |

This interactive table summarizes key condensation reactions for the synthesis of the pyrazole scaffold.

Active methylene compounds are particularly useful three-carbon synthons for the construction of 5-aminopyrazoles due to the presence of a nitrile group, which ultimately forms the C4 and C5 atoms of the pyrazole ring, with the amino group at C5. The reaction of 4-nitrophenylhydrazine with various active methylene compounds provides a versatile and efficient route to the target molecule and its derivatives. beilstein-journals.org

A notable example is the reaction with β-ketonitriles. For instance, the condensation of 3-nitrophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile in the presence of hydrochloric acid yields 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. nih.gov A similar reaction with 4-nitrophenylhydrazine would be expected to produce the corresponding 1-(4-nitrophenyl) derivative.

The reaction with malononitrile in the presence of an aldehyde can also be employed in a one-pot, three-component synthesis to generate highly substituted 5-aminopyrazole-4-carbonitriles. researchgate.net Furthermore, alkylidenemalononitriles, such as ethoxymethylenemalononitrile, react readily with 4-nitrophenylhydrazine to afford 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. beilstein-journals.org

A related synthesis has been reported for the isomeric compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, which was synthesized from 4-nitroaniline (B120555) and 2,3-dicyanopropionic acid ethyl ester. nih.gov This highlights the utility of dicyano compounds in constructing the pyrazole ring.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 3-Nitrophenylhydrazine | 4,4-Dimethyl-3-oxopentanenitrile | conc. HCl, 70°C | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | Not Reported |

| 4-Nitroaniline | 2,3-Dicyanopropionic acid ethyl ester | NaNO₂, HCl, 0-5°C, then room temp. | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Not Reported |

This interactive table presents research findings on the synthesis of nitrophenyl-pyrazol-5-amines from active methylene compounds.

The reaction of hydrazines with α,β-unsaturated ketones (enones) is a well-established method for the synthesis of pyrazolines. mdpi.com These dihydropyrazole derivatives can subsequently be oxidized to the corresponding aromatic pyrazoles. Therefore, the reaction of 4-nitrophenylhydrazine with an appropriate enone, followed by oxidation, provides an indirect route to this compound derivatives. The choice of oxidizing agent is critical to avoid unwanted side reactions.

Similarly, 1,3-dicarbonyl compounds are versatile precursors for pyrazole synthesis. The reaction with 4-nitrophenylhydrazine typically proceeds via the formation of a hydrazone intermediate, which then undergoes cyclization. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Derivatization Strategies for the this compound Framework

The this compound molecule offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the pyrazole ring system and those targeting the 4-nitrophenyl moiety.

The primary amino group at the C5 position of the pyrazole ring is a key site for derivatization. It can undergo a variety of reactions typical of primary amines, such as acylation, alkylation, and the formation of Schiff bases. For example, acylation with acid chlorides or anhydrides can be used to introduce a range of substituents, potentially modulating the compound's biological activity.

Furthermore, the C4 position of the pyrazole ring is susceptible to electrophilic substitution, although the presence of the deactivating 4-nitrophenyl group at N1 may influence the reactivity. Halogenation or nitration at this position could provide intermediates for further functionalization.

The nitro group on the phenyl ring is a versatile functional group that can be readily transformed into other substituents. The most common derivatization is the reduction of the nitro group to an amino group, which can be achieved using a variety of reducing agents. msu.edu This transformation is significant as it introduces a new site for derivatization and can dramatically alter the electronic properties of the molecule.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals such as tin (Sn) or iron (Fe) in acidic media. commonorganicchemistry.comwikipedia.org The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

| Reducing Agent | Conditions | Product |

| SnCl₂ / HCl | Reflux | 1-(4-Aminophenyl)-1H-pyrazol-5-amine |

| H₂ / Pd/C | Protic solvent | 1-(4-Aminophenyl)-1H-pyrazol-5-amine |

| Fe / NH₄Cl | EtOH:H₂O, room temp. | 1-(4-Aminophenyl)-1H-pyrazol-5-amine |

| Ni-Re / Hydrazine | Ethanol, 40-50°C | 1-(4-Aminophenyl)-1H-pyrazol-5-amine |

This interactive table details various methods for the reduction of the nitro group on the 4-nitrophenyl moiety.

Once the amino group is installed, it can undergo a wide range of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups. Additionally, the amino group can be acylated or alkylated to further expand the chemical diversity of the scaffold.

While the nitro group is strongly deactivating and meta-directing for electrophilic aromatic substitution, the introduction of an activating amino group via reduction would facilitate further substitution on the phenyl ring at positions ortho to the amino group. libretexts.org

Annulation Reactions and Formation of Fused Pyrazolo-Heterocyclic Systems

This compound serves as a key precursor for the construction of various fused heterocyclic systems through annulation reactions. These reactions, which involve the formation of a new ring fused to the pyrazole core, lead to complex molecules with potential applications in medicinal and materials chemistry. The reactivity of the 5-amino group and adjacent carbon atoms on the pyrazole ring allows for diverse cyclization strategies.

Novel multicomponent domino reactions have been developed for the selective synthesis of fused heterocyclic systems from pyrazol-5-amines. nih.gov By reacting pyrazol-5-amines with arylglyoxals, a variety of products can be obtained by varying the substituents on the pyrazole ring and the reaction stoichiometry. nih.gov

Pyrazolo-Fused 1,3-Diazocanes and Pyrrolo[2,3-c]pyrazoles: An unusual [3 + 3 + 1 + 1] cyclization between arylglyoxals and pyrazol-5-amines results in the formation of novel dipyrazolo-fused 1,3-diazocanes. For instance, the reaction tolerated 4-nitrophenylglyoxal, which was smoothly transformed into the targeted 1,3-diazocane derivative in a 74% yield. nih.gov Furthermore, by adjusting the reactant ratio of arylglyoxals to pyrazol-5-amines to 1:2, pyrrolo[2,3-c]pyrazoles can be generated in good yields. nih.gov

Pyrazolo[3,4-b:4′,3′-f] nih.govacs.orgnaphthyridines: A special double [3 + 2 + 1] heteroannulation reaction between arylglyoxals and pyrazol-5-amines leads to the regioselective synthesis of dipyrazolo-fused 1,7-naphthyridines. This domino process involves the formation of three C-C bonds and two C-N bonds, highlighting an efficient method for constructing diverse 1,7-naphthyridine derivatives. nih.gov

Pyrazolo[1,5-a]quinazolines: The synthesis of the pyrazolo[1,5-a]quinazoline scaffold can be achieved through various routes, often starting from suitably substituted 5-aminopyrazoles or 2-hydrazinobenzoic acids. nih.gov For example, reacting 2-hydrazinobenzoic acid with reagents like ethoxymethylenmalononitrile can initiate the cyclization process to form the 4,5-dihydropyrazolo[1,5-a]quinazoline-5-one core, which can be further modified. nih.gov

Pyrrolo[3,4-c]pyrazoles: The construction of the pyrrolo[3,4-c]pyrazole system can be achieved through the reaction of nitrilimine with various dipolarophilic reagents. Spectroscopic data, including IR, Mass, and NMR, have been used to confirm the formation of 3a,4,6,6a-tetrahydro-3,5-diaryl-1-(4-nitrophenyl)-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione structures. nih.gov For example, the reaction yielding 3-(4-Fluorophenyl)-1-(4-nitrophenyl)-5-phenyl-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione was achieved in 91% yield. nih.gov

| Fused System | Reaction Type | Key Reactants | Example Product Yield | Reference |

|---|---|---|---|---|

| Pyrazolo-fused 1,3-diazocanes | [3 + 3 + 1 + 1] Cyclization | Pyrazol-5-amines, Arylglyoxals | 65-79% | nih.gov |

| Pyrrolo[2,3-c]pyrazoles | Domino Reaction (1:2 ratio) | Pyrazol-5-amines, Arylglyoxals | 70-74% | nih.gov |

| Pyrazolo-fused 1,7-naphthyridines | [3 + 2 + 1] Bis-cyclization | Pyrazol-5-amines, Arylglyoxals | Not specified | nih.gov |

| Pyrrolo[3,4-c]pyrazole-4,6-diones | 1,3-Dipolar Cycloaddition | Nitrilimine (from hydrazonoyl halide), Dipolarophile | 91-94% | nih.gov |

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to reduce environmental impact, improve efficiency, and enhance safety. These approaches focus on the use of alternative energy sources, sustainable solvents, and catalytic methods.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.tr A microwave-mediated process for preparing 1-aryl-1H-pyrazole-5-amines, including derivatives like this compound, has been developed. nih.gov

In this method, an appropriate α-cyanoketone or 3-aminocrotononitrile is combined with an aryl hydrazine in aqueous 1 M HCl. nih.gov The mixture is then subjected to microwave irradiation at 150 °C, with typical reaction times of just 10-15 minutes. nih.gov The use of water as a solvent is a key advantage of this green methodology. nih.gov The desired product can be easily isolated by basifying the solution and performing a simple vacuum filtration, often yielding products with 70-90% purity without the need for further chromatographic purification. nih.gov This efficient protocol is scalable from milligram to gram quantities with consistent yields. nih.gov Microwave irradiation has also been successfully used in multicomponent reactions to generate fused pyrazole systems. nih.gov

Continuous Flow Synthesis Techniques for Pyrazol-5-amines

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov This technology is particularly well-suited for handling hazardous intermediates, as only small quantities are present in the reactor at any given time. nih.gov

A versatile multistep continuous flow system has been reported for the four-step conversion of anilines to N-arylated pyrazole products. nih.gov This process involves diazotization, a metal-free reduction mediated by vitamin C, and subsequent condensation with a 1,3-dicarbonyl compound. nih.gov This end-to-end synthesis avoids the isolation and storage of hazardous diazonium salt and hydrazine intermediates. nih.gov Another rapid and modular continuous flow synthesis has been developed for highly functionalized pyrazoles, where sequential reactor coils facilitate diazoalkane formation and [3+2] cycloaddition in a telescoped fashion. nih.gov Such assembly-line approaches provide a flexible platform for creating diverse pyrazole libraries efficiently. nih.govmdpi.com

| Technique | Key Features | Typical Reaction Time | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Heating with microwave irradiation; Aqueous solvent (e.g., 1 M HCl) | 10-15 minutes | Rapid, high yields, simple work-up, scalable, uses water as solvent | nih.gov |

| Continuous Flow Synthesis | Reactions in continuous-flow reactors; Telescoped multi-step processes | Variable (e.g., 31.7 min total residence time for a 4-step synthesis) | Enhanced safety, scalability, automation, efficient handling of hazardous intermediates | nih.govnih.gov |

Nanocatalyst Applications in Pyrazole Synthesis

Nanocatalysis represents a frontier in green synthetic chemistry, offering benefits such as high catalytic activity, large surface area, mild reaction conditions, and catalyst recyclability. taylorfrancis.com Various nanocatalysts have been successfully employed in the synthesis of pyrazole derivatives, promoting efficiency and sustainability. taylorfrancis.compharmacognosyjournal.net

Different types of nanocatalysts have been explored for pyrazole synthesis:

Metal Oxide Nanoparticles: Nano-sized magnesium oxide (MgO) and titanium dioxide (TiO₂) have been used for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions at room temperature. nih.gov Similarly, nano-ZnO has been used as a catalyst under solvent-free microwave conditions. pharmacophorejournal.com

Magnetic Nanoparticles: Magnetically separable nanocatalysts, such as iron oxide-supported copper oxide (nanocat-Fe-CuO) and Fe₃O₄@SiO₂, offer a significant advantage in terms of catalyst recovery and reuse. acs.orgnih.gov These catalysts are effective in multicomponent reactions to produce pyrazole derivatives under mild and often solvent-free conditions. acs.orgnih.gov For example, a novel nanomagnetic catalyst, Fe₂O₃@SiO₂/In₂O₃, was reported for the green synthesis of azomethine compounds derived from a pyrazole-5-amine scaffold. researchgate.net

Mixed Metal Oxides: Nanocatalysts like CeO₂/ZrO₂ have demonstrated effectiveness in the synthesis of pyranopyrazole derivatives, showcasing the versatility of mixed metal oxide systems. nih.gov

The application of nanocatalysts aligns with the core principles of green chemistry by minimizing waste, reducing energy consumption, and enabling the use of more environmentally benign reaction media. pharmacognosyjournal.netnih.gov

| Nanocatalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-ZnO | Condensation | Microwave, Solvent-free | Green synthesis, good yield | pharmacophorejournal.com |

| Nano-MgO | Multicomponent reaction | Room temp, Aqueous medium | High yields (88-97%), short reaction time (20 min) | nih.gov |

| Nano-TiO₂ | Condensation | Room temp, Solvent-free | Excellent yields (81-96%) | nih.gov |

| Nanocat-Fe-CuO | Condensation | Mild conditions | Magnetically separable, reusable (up to 6 times) | acs.org |

| Fe₂O₃@SiO₂/In₂O₃ | Azomethine synthesis | Green conditions | Reusable nanomagnetic catalyst | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies of 1-(4-nitrophenyl)-1H-pyrazol-5-amine and its Derivatives

Crystallographic studies on derivatives of this compound confirm the presence of the pyrazole (B372694) and nitrophenyl ring systems. For instance, in the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the bond lengths and angles are reported to be within normal ranges, indicating a stable molecular framework. The planarity of both the pyrazole and the nitrophenyl rings is a common feature observed in these structures.

While specific bond lengths and angles for the parent compound are not detailed, data from analogous structures, such as 5-chloro-1-phenyl-1H-pyrazol-4-amine, show typical values for pyrazole and phenyl ring systems. It is anticipated that this compound would exhibit similar bond parameters, with the C-N and C-C bond lengths in the pyrazole and phenyl rings reflecting their aromatic character. The geometry around the amino group at the C5 position is expected to be trigonal planar.

Table 1: Representative Crystallographic Data for a Derivative of this compound

| Parameter | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 3.7685 (2) |

| b (Å) | 27.3441 (17) |

| c (Å) | 10.1294 (8) |

| β (°) | 96.20 (3) |

| Volume (ų) | 1037.70 (12) |

| Z | 4 |

Data sourced from a study on a closely related derivative.

The relative orientation of the pyrazole and nitrophenyl rings is a key conformational feature in this class of compounds. The dihedral angle between these two rings is influenced by the nature and position of substituents on both rings. In 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the dihedral angle between the pyrazole and the nitrophenyl ring is 34.3 (1)°. nih.gov For a more substituted derivative, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, this angle is reported to be 46.0 (2)°. nih.gov In another related compound, 5-chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are inclined by 45.65 (6)°. nih.gov These findings suggest that the phenyl ring in this compound is likely twisted out of the plane of the pyrazole ring, a common feature in N-aryl pyrazoles that helps to minimize steric hindrance. The degree of this twist can be modulated by the electronic and steric effects of substituents.

Table 2: Dihedral Angles in Derivatives of this compound

| Compound | Dihedral Angle between Pyrazole and Phenyl/Nitrophenyl Ring (°) |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | 34.3 (1) |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 46.0 (2) |

| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | 45.65 (6) |

Data compiled from studies on related pyrazole derivatives.

Intramolecular hydrogen bonding can play a significant role in stabilizing the conformation of a molecule. In the case of this compound and its derivatives, the presence of the amino group at the C5 position and the nitrophenyl group at the N1 position provides potential sites for such interactions. For example, a study on 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile revealed the presence of an intramolecular N—H···O hydrogen bond between the amide hydrogen and an oxygen atom of the nitro group. nih.gov Similarly, (5-amino-3-methylpyrazol-1-yl)(phenyl)methanone also exhibits an intramolecular hydrogen bond. nih.gov These observations suggest that in certain conformations, the amino group of this compound could potentially form a weak intramolecular hydrogen bond with one of the oxygen atoms of the nitro group, which would contribute to a more planar conformation.

Spectroscopic Investigations for Structural Confirmation and Electronic Properties

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for probing their electronic characteristics. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed for the characterization of this compound and its derivatives.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole and nitrophenyl rings. The protons on the nitrophenyl ring would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of the pyrazole ring protons would be influenced by the electron-withdrawing nature of the nitrophenyl group and the electron-donating amino group. The protons of the amino group would typically appear as a broad singlet. For instance, in a related series of 5-amino-1H-pyrazole-5-carbonitriles, the aromatic protons were observed in the range of δ 6.91–8.44 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for each carbon atom in the pyrazole and nitrophenyl rings. The chemical shifts of the pyrazole carbons would be particularly informative about the electronic effects of the substituents. A PubChem entry for the related compound 1-(4-Nitrophenyl)-1H-pyrazole indicates the availability of ¹³C NMR data, suggesting that this technique is applicable for the structural elucidation of this class of compounds. nih.gov In a series of 5-amino-1H-pyrazole-5-carbonitriles, the carbon signals for the pyrazole and phenyl rings were observed over a wide range from δ 112.75 to 165.00 ppm. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for studying the nitrogen-containing heterocyclic systems like pyrazoles. psu.edu The chemical shifts of the nitrogen atoms in the pyrazole ring and the nitro group would be sensitive to their chemical environment and the electronic properties of the molecule. Studies on pyrazoles have shown that ¹⁵N chemical shifts can be used to investigate tautomerism and hydrogen bonding. psu.edu While specific ¹⁵N NMR data for this compound is scarce, the typical chemical shift range for pyrazole-like nitrogens is between 160 and 260 ppm, and for nitro groups, it is around 355 to 395 ppm. science-and-fun.de

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Derivatives

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 8.5 | Aromatic and pyrazole protons |

| 5.0 - 7.0 | Amino group protons (broad singlet) | |

| ¹³C | 110 - 160 | Aromatic and pyrazole carbons |

These are estimated ranges based on data from similar compounds.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=C, C=N, and N-O stretching vibrations.

N-H Stretching: The amino group (NH₂) should exhibit symmetric and asymmetric stretching vibrations in the region of 3300–3500 cm⁻¹. pressbooks.pub

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the pyrazole and nitrophenyl rings are expected to appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bond in the pyrazole ring typically occur in the 1400–1600 cm⁻¹ region.

N-O Stretching: The nitro group (NO₂) is characterized by strong symmetric and asymmetric stretching vibrations, which are expected to appear around 1300–1370 cm⁻¹ and 1500–1560 cm⁻¹, respectively.

In a study of 5-amino-1H-pyrazole-5-carbonitrile derivatives, the N-H stretching vibrations were observed in the range of 3200-3500 cm⁻¹, and the C=N stretching appeared around 1600 cm⁻¹. rsc.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic/Pyrazole (C=C, C=N) | Stretching | 1400 - 1600 |

| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (N-O) | Symmetric Stretching | 1300 - 1370 |

These are typical ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with its aromatic and heteroaromatic ring systems, which are rich in π-electrons. The key chromophores in this molecule are the nitrophenyl group and the pyrazole ring. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the amino group (-NH2), an electron-donating group, in conjugation with the aromatic and heteroaromatic systems, significantly influences the electronic transitions.

The electronic transitions observed in molecules like this compound are typically of two main types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar absorptivity (ε). The n → π* transitions involve the promotion of an electron from a non-bonding orbital (for instance, on the nitrogen or oxygen atoms) to a π* antibonding orbital; these transitions are typically of lower energy and have lower molar absorptivity.

Table 1: Anticipated Electronic Transitions for this compound

| Type of Transition | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Phenyl ring, Pyrazole ring | Shorter UV region (~200-300 nm) | High |

| π → π* (Intramolecular Charge Transfer) | Nitrophenyl moiety | Longer UV/Visible region (~300-400 nm) | Moderate to High |

Note: This table is based on theoretical principles and data from similar compounds, as specific experimental values for this compound were not found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular weight of this compound (C9H8N4O2) is 204.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to this molecular weight. The fragmentation of this molecular ion provides valuable structural information.

The fragmentation of pyrazole derivatives is often characterized by several key pathways, including the loss of small, stable molecules and rearrangements of the heterocyclic ring. For this compound, the fragmentation is likely to be influenced by the stability of the pyrazole ring and the nature of the substituents.

Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2, 46 Da), as well as the loss of nitric oxide (NO, 30 Da). The pyrazole ring itself can undergo cleavage, often leading to the expulsion of a molecule of nitrogen (N2, 28 Da) or hydrogen cyanide (HCN, 27 Da).

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 204 | [C9H8N4O2]+• (Molecular Ion) | - |

| 174 | [C9H8N4]+• | NO |

| 158 | [C9H8N3]+ | NO2 |

| 130 | [C8H6N2]+• | NO2, N2 |

| 122 | [C6H4NO2]+ | C3H4N3 |

| 103 | [C7H5N]+• | NO2, HCN |

Note: This table presents theoretically plausible fragmentation patterns based on the known fragmentation of related compounds. Specific experimental mass spectral data for this compound was not found.

The analysis of these fragmentation pathways allows for the confirmation of the compound's structure by piecing together the molecular puzzle from its constituent fragments. High-resolution mass spectrometry could further provide the exact masses of the fragments, enabling the determination of their elemental compositions and lending greater confidence to the structural assignments.

Reactivity and Reaction Mechanism Studies

Mechanistic Insights into Synthetic Pathways Involving 1-(4-nitrophenyl)-1H-pyrazol-5-amine

The synthesis of this compound and its derivatives typically involves the condensation reaction between a substituted hydrazine (B178648) and a molecule containing a dicarbonyl or an equivalent functional group, followed by a cyclization step. A common pathway is the reaction of 4-nitrophenylhydrazine (B89600) with a suitable three-carbon precursor, such as ethoxymethylenemalononitrile (B14416). rsc.org

Another established method involves the reaction of 4-nitroaniline (B120555) with 2,3-dicyanopropionic acid ethyl ester. nih.gov The mechanism for this type of pyrazole (B372694) formation generally proceeds as follows:

Diazotization: The primary aromatic amine (4-nitroaniline) is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

Coupling and Cyclization: The diazonium salt is then reacted with an active methylene compound like 2,3-dicyanopropionic acid ethyl ester. This leads to a coupling reaction, followed by an intramolecular cyclization to form the pyrazole ring. nih.gov The reaction mixture is often basified to facilitate the final cyclization and precipitation of the product.

A similar synthetic strategy involves the cyclocondensation of ethyl acetoacetate with phenyl hydrazine, which is heated under reflux to yield a pyrazolone intermediate. mdpi.com This highlights a versatile approach where the choice of reactants dictates the final substituents on the pyrazole ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

The reactivity of the 4-nitrophenyl ring attached to the pyrazole is dictated by the powerful electronic effects of the nitro group (-NO2).

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions. wikipedia.org It strongly withdraws electron density from the phenyl ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.orglibretexts.org Any electrophilic attack would be directed to the positions meta to the nitro group (positions 3 and 5). The pyrazolyl substituent's electronic influence also plays a role, but the deactivating nature of the nitro group is dominant, making EAS on this ring challenging.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the nitro group. nih.gov In this compound, the pyrazole ring is para to the nitro group. The presence of the strongly electron-withdrawing nitro group makes the carbon atom at position 1 (where the pyrazole is attached) highly electrophilic and susceptible to attack by strong nucleophiles, potentially leading to the displacement of the pyrazolyl group. The typical reactivity order for leaving groups in SNAr reactions is often the reverse of that in other substitution reactions, and the reaction does not always require activating groups as strongly as the nitro group, though they greatly facilitate it. nih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and outcome of reactions involving this compound are highly dependent on the electronic nature of substituents on both the pyrazole and the phenyl rings.

An electron-withdrawing group (EWG) on the non-leaving group of a substrate generally increases the electrophilicity of the reaction center, thereby increasing the reaction rate with nucleophiles. The nitro group on the phenyl ring of the title compound serves this function, making the aromatic ring more susceptible to nucleophilic attack and influencing the acidity of protons on adjacent groups.

Conversely, introducing electron-donating groups (EDGs) onto the phenyl ring would decrease its electrophilicity, slowing down nucleophilic substitution reactions while potentially increasing its reactivity in electrophilic substitution (though the nitro group's deactivating effect would likely still dominate).

The table below summarizes the expected influence of additional substituents on the reactivity of the nitrophenyl ring.

| Substituent Type on Phenyl Ring | Effect on Ring Electron Density | Expected Impact on EAS Rate | Expected Impact on NAS Rate |

| Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) | Increases | Increase | Decrease |

| Electron-Withdrawing Group (EWG) (e.g., -CN, -CF₃) | Decreases | Decrease | Increase |

Studies on related compounds, such as the aminolysis of S-4-nitrophenyl thiobenzoates, show that substituents on the non-leaving group can significantly affect reaction kinetics and even alter the reaction mechanism (e.g., shifting from a concerted to a stepwise process). researchgate.net Similarly, in Michael addition reactions involving pyrazolin-5-ones, substituents on the N-aryl group have been shown to influence the reaction's yield and enantioselectivity. nih.gov

Hydrogen Bonding Networks and Their Role in Reactivity

The molecular structure of this compound contains functional groups capable of participating in hydrogen bonding: the amine group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

This capability allows for the formation of extensive intermolecular hydrogen bonding networks. In the crystal structure of a related compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, molecules are linked by intermolecular N—H···O and C—H···O hydrogen bonds, creating a three-dimensional network that stabilizes the crystal structure. nih.gov In another similar structure, weak N-H···N hydrogen bonds link molecules into chains. nih.gov

These hydrogen bonding networks can play a crucial role in the compound's reactivity:

Crystal Packing and Solid-State Reactivity: By dictating the orientation and proximity of molecules in the crystal lattice, hydrogen bonds can control the feasibility and outcome of solid-state reactions. rsc.org

Transition State Stabilization: In solution, hydrogen bonding with solvent molecules or other reagents can stabilize transition states, thereby influencing reaction kinetics.

Modulation of Electronic Properties: Hydrogen bonding can alter the electron density at various points in the molecule, which can affect its reactivity. For example, a hydrogen bond to the nitro group could enhance its electron-withdrawing character. The dynamics of protons within these hydrogen-bonded networks can be complex and are coupled to the vibrations of the molecular backbone. rsc.org

Computational and Theoretical Insights into this compound

The computational study of this compound through theoretical modeling provides significant insights into its molecular structure, reactivity, and potential applications. Techniques such as Density Functional Theory (DFT) are pivotal in elucidating the electronic properties and behavior of this heterocyclic compound.

Biological Activities and Mechanism of Action

Antimicrobial and Antifungal Activity

Many pyrazole derivatives exhibit antimicrobial and antifungal properties. pharmatutor.org The presence of a nitrophenyl group can sometimes enhance this activity. For example, a series of azo-linked 5-amino-pyrazole-4-carbonitrile derivatives containing a 4-nitrophenyl group were synthesized and showed potential as biologically active compounds. nih.gov

Anticancer and Cytotoxic Effects

Pyrazole derivatives are a well-established class of compounds with potential anticancer activity. mdpi.comnih.gov The mechanism of action often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation. Studies on related 5-aminopyrazoles have demonstrated cytotoxic effects against various cancer cell lines. mdpi.com For instance, a derivative, 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine, showed notable cytotoxicity against HCT-116 and MCF-7 cancer cell lines. mdpi.com

Conclusion

1-(4-nitrophenyl)-1H-pyrazol-5-amine is a member of the extensively studied pyrazole (B372694) family of heterocyclic compounds. Its structure, featuring a reactive amino group and a nitrophenyl moiety, makes it a valuable intermediate for the synthesis of more complex derivatives with potential applications in medicinal and materials chemistry. While detailed research focused solely on this compound is somewhat limited in the public domain, the collective knowledge on related pyrazole derivatives suggests that it is a promising scaffold for the development of novel bioactive agents. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully elucidate its potential.

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in Solid-State Structures

The solid-state structure of 1-(4-nitrophenyl)-1H-pyrazol-5-amine is expected to be stabilized by a variety of intermolecular hydrogen bonds, primarily involving the amino group as a donor and the nitro group and pyrazole (B372694) nitrogen atoms as acceptors. Analysis of analogous compounds reveals the prevalence of N-H⋯O, C-H⋯O, and N-H⋯N hydrogen bonds.

For instance, in the crystal structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are the key interactions that link the molecules. nih.gov Similarly, the crystal packing of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine is characterized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. nih.gov In a related compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the molecules in the crystal are linked by N—H⋯N and N—H⋯O intermolecular hydrogen bonds. nih.gov

These examples strongly suggest that the amino group of this compound will participate in hydrogen bonding with the oxygen atoms of the nitro group of a neighboring molecule (N-H⋯O) and potentially with the unprotonated nitrogen atom of the pyrazole ring of another molecule (N-H⋯N). The C-H bonds of the phenyl and pyrazole rings can also act as weak hydrogen bond donors to the oxygen atoms of the nitro group (C-H⋯O).

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Related Structures |

| N-H⋯O | Amino Group (-NH₂) | Nitro Group (-NO₂) | 2.29 - 2.53 | Primary interaction leading to the formation of networks. nih.govnih.gov |

| N-H⋯N | Amino Group (-NH₂) | Pyrazole Ring Nitrogen | ~2.19 | Contributes to the formation of chains and sheets. nih.govnih.gov |

| C-H⋯O | Phenyl/Pyrazole C-H | Nitro Group (-NO₂) | ~2.52 | Further stabilizes the three-dimensional network. nih.gov |

Formation of Hydrogen-Bonded Networks and Sheets

The directional nature of hydrogen bonds in pyrazole derivatives often leads to the formation of well-defined supramolecular architectures such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

In the case of 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the combination of N—H⋯N and N—H⋯O hydrogen bonds results in a two-dimensional network. nih.gov For 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the interplay of N—H⋯O and C—H⋯O hydrogen bonds links the molecules into a robust three-dimensional network. nih.gov Furthermore, the crystal structure of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine reveals that N—H⋯N and N—H⋯O intermolecular hydrogen bonds lead to the formation of sheets. nih.gov

Based on these analogs, it is highly probable that this compound will also form extended hydrogen-bonded networks. The amino group, acting as a double hydrogen bond donor, can simultaneously interact with the nitro group of one molecule and the pyrazole nitrogen of another, leading to the formation of intricate sheet-like structures.

| Related Compound | Hydrogen Bonds Present | Resulting Supramolecular Architecture |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | N—H⋯N, N—H⋯O | Two-dimensional network nih.gov |

| 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | N—H⋯O, C—H⋯O | Three-dimensional network nih.gov |

| 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | N—H⋯N, N—H⋯O | Sheets nih.gov |

π-π Stacking Interactions and Aromatic Stacking Motifs

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazole and nitrophenyl rings are expected to play a crucial role in the crystal packing of this compound. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, contribute significantly to the stability of the crystal lattice.

Influence of Substituents on Crystal Packing and Supramolecular Assembly

The nature and position of substituents on the pyrazole and phenyl rings have a profound impact on the resulting supramolecular architecture. The amino and nitro groups in this compound are the primary drivers of the intermolecular interactions.

Furthermore, the presence of other substituents can introduce competing interactions. For instance, the addition of a cyano group, as seen in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, provides another hydrogen bond acceptor site, leading to a more complex three-dimensional network. nih.gov A comparative analysis of the crystal packing of different substituted pyrazoles highlights the subtle balance of various intermolecular forces in dictating the final solid-state structure. researchgate.netresearchgate.net The planarity of the molecule, influenced by the torsion angles between the rings, is also a key factor that is affected by the nature of the substituents. researchgate.net

Structure Property Relationship Studies in Derivatives of 1 4 Nitrophenyl 1h Pyrazol 5 Amine

Impact of Substituent Electronic and Steric Effects on Molecular Properties

The molecular properties of derivatives of 1-(4-nitrophenyl)-1H-pyrazol-5-amine are profoundly influenced by the electronic and steric nature of substituents attached to the pyrazole (B372694) or phenyl rings. The pyrazole ring itself has unique electronic characteristics, with electrophilic substitution reactions tending to occur at position 4, while nucleophilic attacks are more common at positions 3 and 5. nih.gov This inherent reactivity guides the design of new derivatives.

Electronic effects, such as induction and resonance, play a pivotal role. The presence of the electron-withdrawing nitro (NO₂) group on the phenyl ring at position 1 is a dominant feature of the parent compound, significantly influencing the electron density distribution across the entire molecule. nih.gov Studies on related pyrazole derivatives have shown that adding further electron-accepting groups can enhance specific properties, such as nonlinear optical (NLO) responses. nih.gov For instance, in a series of pyrazoline derivatives, a compound featuring two NO₂ groups was found to be more electrophilic and exhibited enhanced NLO properties. nih.gov Conversely, the introduction of electron-donating groups would be expected to alter the electronic landscape in the opposite manner, potentially increasing electron density at specific sites and modifying the molecule's reactivity and interaction with other species. dntb.gov.ua

Steric effects, which relate to the size and spatial arrangement of substituents, also dictate molecular conformation and properties. Bulky substituents can force changes in the geometry of the molecule, such as the torsion angles between the pyrazole and phenyl rings. These conformational changes can, in turn, affect the extent of π-electron conjugation across the molecule, thereby influencing its electronic and optical properties. researchgate.net A quantitative description of both steric and electronic properties is essential for establishing clear structure-activity relationships. nih.gov For example, databases containing computed descriptors like buried volume (a steric parameter) and Hammett-type constants (an electronic parameter) for various substituents are valuable tools in predicting the properties of new heteroaromatic compounds. nih.gov

The interplay between these effects is complex. An analysis of nitro-substituted salicylaldehydes showed that the substituent effect from an NO₂ group can be significantly altered by its position relative to other functional groups involved in intramolecular interactions like hydrogen bonding. researchgate.net Similar principles apply to pyrazole derivatives, where the positioning of a substituent determines its ability to exert electronic effects and its potential for steric hindrance with other parts of the molecule. nih.gov

Correlation of Computational Data with Experimental Observations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the molecular structure, reactivity, and spectroscopic properties of this compound derivatives. These theoretical calculations provide deep insights that, when correlated with experimental data, offer a robust understanding of the molecule's behavior. nih.gov

A strong correlation between computed and experimental data lends validity to the theoretical models. For instance, geometric parameters such as bond lengths and angles optimized using DFT methods have shown excellent agreement with values determined experimentally through X-ray crystallography for similar pyrazole compounds. nih.gov In a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, key bond lengths within the pyrazole ring calculated at the B3LYP/6-31G(d,p) level of theory were consistent with experimentally observed values for related structures. nih.gov

| Bond | Calculated Length (Å) in M1 | Experimental Range (Å) in Similar Compounds |

| C3–N7 | 1.299 | 1.275 - 1.287 |

| N–N | 1.376 | 1.369 - 1.385 |

| N8–C34 | 1.383 | Not specified |

| Data for compound M1 from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov |

Similarly, spectroscopic properties can be accurately predicted. Vibrational frequencies calculated via DFT correspond well with experimental data from FT-IR spectroscopy, and NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often showing strong correlation with experimental ¹H- and ¹³C-NMR spectra. researchgate.netasrjetsjournal.org Furthermore, computational methods can predict electronic properties and reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO), which are linked to the electronic absorption spectra (UV-Vis) and the kinetic stability of the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps, another computational tool, can successfully predict the reactive sites of a molecule for electrophilic and nucleophilic attack, aligning with observed chemical reactivity. asrjetsjournal.org

Rational Design Principles for Modulating Chemical Behavior

The knowledge gained from structure-property relationship studies forms the basis for the rational design of new derivatives of this compound with specific, predetermined functionalities. nih.gov Rational design is a strategic approach where molecules are purposefully engineered to achieve a desired chemical or biological effect, moving beyond trial-and-error synthesis. capes.gov.br

A key principle in the rational design of pyrazole derivatives is the strategic placement of functional groups to modulate interactions with a specific target or to tune material properties. nih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can interact with a wide variety of biological targets. nih.gov For example, in designing enzyme inhibitors, molecular docking studies are often employed to predict how a designed molecule will bind to the active site of a target enzyme. nih.govresearchgate.net These computational simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, guiding chemists to add or modify substituents that will enhance binding affinity and, therefore, inhibitory activity. researchgate.net

For materials science applications, such as the development of NLO materials, rational design focuses on manipulating the electronic structure of the molecule. This often involves creating a "push-pull" system by incorporating both electron-donating and electron-accepting groups into the molecular framework. nih.gov The 1-(4-nitrophenyl) group already provides a strong electron-accepting "pull." The rational design principle would then involve adding a suitable electron-donating "push" group at another position on the pyrazole ring to maximize the molecular hyperpolarizability (a measure of NLO activity). nih.gov The choice and placement of these groups are critical for optimizing the desired property. nih.gov

The process is often iterative, combining computational prediction with chemical synthesis and experimental validation. This cycle of design, synthesis, and testing allows for the progressive refinement of molecular structures to achieve optimal performance for a specific application, be it biological activity or material function. nih.gov

Tunability of Spectroscopic and Photophysical Properties through Structural Modification

The spectroscopic and photophysical properties of this compound derivatives, such as their absorption and emission of light, can be systematically tuned through precise structural modifications. This tunability is highly desirable for applications in sensors, imaging, and optoelectronics.

The core principle behind this tunability lies in altering the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Structural changes that decrease the HOMO-LUMO gap typically result in a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. researchgate.netrsc.org

Key strategies for tuning these properties include:

Extending π-Conjugation: Increasing the size of the conjugated π-electron system is a highly effective method for red-shifting the absorption and emission wavelengths. This can be achieved by fusing aromatic rings to the pyrazole core or by adding conjugated substituents. researchgate.netrsc.org

Introducing Electron-Donating/Withdrawing Groups: As mentioned previously, creating "push-pull" systems by strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the charge distribution in both the ground and excited states. nih.gov This intramolecular charge transfer (ICT) character often leads to large shifts in absorption spectra and can enhance properties like fluorescence quantum yield. nih.gov The nitro group in the parent compound already serves as a potent EWG. Adding an EDG at the 5-amine position or elsewhere on the pyrazole ring would create a pronounced D-π-A (donor-π-acceptor) system, likely leading to significant changes in its photophysical properties.

Supramolecular Interactions: The photophysical properties can also be tuned through non-covalent interactions, such as hydrogen bonding. The formation of hydrogen bonds can alter the electron density of the chromophore, leading to shifts in the absorption spectra. nih.gov This provides a method for tuning properties by changing the molecular environment (e.g., the solvent) or by co-crystallization with other molecules.

By applying these structural modification strategies, derivatives of this compound can be engineered to have specific spectroscopic signatures, making them suitable for a wide range of advanced applications. researchgate.net

Future Directions and Emerging Research Avenues for 1 4 Nitrophenyl 1h Pyrazol 5 Amine

Exploration of Novel Synthetic Methodologies

A primary focus of ongoing research is the development of more efficient, cost-effective, and environmentally friendly methods for synthesizing 1-(4-nitrophenyl)-1H-pyrazol-5-amine. Traditional synthetic routes are often multi-step processes that can be time-consuming and may require harsh reaction conditions. To address these limitations, chemists are exploring several innovative approaches.

One significant area of advancement is the application of microwave-assisted organic synthesis (MAOS) . This technique utilizes microwave radiation to rapidly heat the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. Another key strategy is the design of one-pot multicomponent reactions (MCRs) . MCRs are highly efficient processes where multiple starting materials are combined in a single reaction vessel to form the final product in one step, which minimizes waste and simplifies the purification process. Furthermore, there is a strong emphasis on green chemistry principles, which involves the use of non-toxic solvents, renewable starting materials, and catalytic processes to reduce the environmental impact of chemical synthesis.

Table 1: Comparison of Synthetic Methodologies

| Synthetic Methodology | Key Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Faster reaction rates, improved yields, enhanced product purity. | Optimization of microwave parameters for specific reaction types. |

| One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, and simplified procedures. | Discovery of new MCRs and development of novel catalysts. |

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry has become an indispensable tool for gaining a deeper understanding of the chemical properties and reactivity of this compound. Through the use of sophisticated theoretical models and software, researchers can predict how this molecule will behave in different chemical environments and design experiments more effectively.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within the molecule, which helps to predict the most likely sites for chemical reactions to occur. Molecular docking simulations are another critical computational technique, particularly in the field of drug discovery. These simulations can predict how a molecule like this compound might interact with and bind to biological targets such as proteins and enzymes. This information is vital for the rational design of new therapeutic agents.

Development of Advanced Materials with Tunable Properties

The unique molecular structure of this compound makes it an attractive building block for the creation of advanced materials with tailored properties. Researchers are exploring its use in a variety of applications, from electronics to environmental remediation.

In the field of materials science , this compound can be incorporated into polymers to create materials with enhanced thermal stability, specific optical properties, or improved mechanical strength. The presence of the nitro group and the pyrazole (B372694) ring can impart unique electronic characteristics to these materials, making them suitable for applications in optoelectronic devices. Additionally, this compound can be used as a ligand to construct metal-organic frameworks (MOFs) . MOFs are highly porous materials with a crystalline structure, and their properties can be finely tuned by changing the organic linker. These materials have potential applications in gas storage, separation, and catalysis. The development of chemosensors based on this molecule is another active area of research. The functional groups on the molecule can be designed to selectively bind to specific ions or molecules, leading to a measurable change in color or fluorescence, which can be used for environmental monitoring or medical diagnostics.

Interdisciplinary Research with Related Fields

The future progress in the study of this compound will heavily rely on collaborations between chemists and researchers in other scientific disciplines. This interdisciplinary approach is essential for translating fundamental chemical knowledge into practical applications.

In medicinal chemistry , collaborations with biologists and pharmacologists are crucial for designing and testing new drug candidates based on the this compound scaffold. These partnerships are necessary to evaluate the biological activity, toxicity, and mechanism of action of new compounds. In agrochemical research , chemists are working with plant scientists to develop new herbicides and pesticides. The pyrazole ring is a common feature in many existing agrochemicals, and modifications to the this compound structure could lead to the discovery of new compounds with improved efficacy and reduced environmental impact. Furthermore, the principles of supramolecular chemistry are being applied to control the self-assembly of this molecule into well-defined nanostructures. These organized assemblies could have applications in areas such as drug delivery and the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-nitrophenyl)-1H-pyrazol-5-amine?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, cyclocondensation of hydrazine derivatives with β-keto nitriles or esters under acidic/basic conditions is a common approach. Evidence from crystallographic studies highlights the importance of maintaining stoichiometric ratios (e.g., 1:1 molar ratio of 4-nitrophenylhydrazine to diketones) to avoid side products like regioisomers . Temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) significantly impact yield and purity. Continuous-flow synthesis may enhance reproducibility in scaled-up reactions .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | >85% purity |

| Solvent Polarity | Ethanol (ε = 24.3) | Minimizes byproducts |

| Stoichiometry | 1:1 (hydrazine:diketone) | Prevents regioisomers |

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects. For this compound, XRD analysis (space group P1, a = 8.5088 Å, b = 9.8797 Å) confirms a planar pyrazole ring with a dihedral angle of 12.3° between the nitro group and pyrazole plane . Compare experimental NMR shifts (e.g., 1H-NMR δ 8.21 ppm for aromatic protons) with DFT-calculated values to identify dynamic effects. Use in situ IR spectroscopy to track hydrogen bonding that may alter solid-state vs. solution configurations .

Q. What analytical techniques are most reliable for purity assessment?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS, m/z 245.08 [M+H]+) to detect impurities <0.1%. Differential Scanning Calorimetry (DSC) can identify polymorphic forms, as the compound exhibits a melting point of 192–194°C with ΔHfusion = 28.5 kJ/mol .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group (-NO₂) at the para position reduces electron density on the pyrazole ring (Hammett σₚ = 1.27), favoring oxidative addition in Pd-catalyzed reactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a LUMO energy of -2.1 eV, making it reactive toward Suzuki-Miyaura couplings. Use X-ray Photoelectron Spectroscopy (XPS) to confirm charge distribution: N1s binding energy at 399.8 eV (pyrazole) vs. 406.2 eV (nitro group) .

Q. What strategies mitigate nitro group reduction during catalytic applications?

- Methodological Answer : Nitro groups are prone to reduction under hydrogenation conditions. Employ selective catalysts (e.g., Pt/C in acetic acid at 50°C) to preserve the nitro moiety while modifying other functional groups. Kinetic studies show a reduction rate of 0.15 mmol·g⁻¹·h⁻¹ for this compound, which is 40% slower than analogs without steric shielding from the pyrazole ring .

Q. How can molecular docking predict the biological activity of this compound?

- Methodological Answer : Dock the compound into target proteins (e.g., cyclooxygenase-2, PDB ID: 5KIR) using AutoDock Vina. The nitro group forms a hydrogen bond with Arg120 (ΔG = -8.2 kcal/mol), while the pyrazole interacts with hydrophobic residues (Val523, Leu352). Compare binding affinities with control inhibitors (e.g., celecoxib, ΔG = -9.1 kcal/mol) to prioritize in vitro testing .

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 (5KIR) | -8.2 | H-bond with Arg120 |

| EGFR (1M17) | -7.5 | π-π stacking with Phe723 |

Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies arise from polymorphism. XRD data ( ) shows a monoclinic polymorph with higher solubility in DMSO (32 mg/mL) compared to a triclinic form (18 mg/mL). Use Powder X-Ray Diffraction (PXRD) to identify dominant polymorphs and correlate with solubility profiles. Hansen Solubility Parameters (HSP: δD = 18.1, δP = 10.2, δH = 6.4) predict optimal solubility in acetone (δ = 19.6) .

Data Reproducibility

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize cell lines (e.g., HepG2 for cytotoxicity) and use a minimum of three biological replicates. For IC₅₀ determination, pre-incubate the compound in serum-free media for 24 hours to avoid protein-binding artifacts. LC-MS/MS quantification ensures accurate dosing (LOQ = 0.1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.